1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine
Description
This compound features a bicyclic [1,2,4]triazolo[4,3-a]pyridine core fused with a partially saturated pyridine ring (5,6,7,8-tetrahydro), substituted at position 3 with an isopropyl group and at position 6 with an N-methylmethanamine moiety. The isopropyl group contributes lipophilicity, while the N-methylmethanamine side chain may facilitate hydrogen bonding, influencing receptor interactions .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-methyl-1-(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-14-13-10-5-4-9(6-12-3)7-15(10)11/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
YNMMPOIVCRDIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine typically involves multiple steps. One common method includes the following steps :
Addition of Ethanol and Hydrazine Hydrate: Ethanol and hydrazine hydrate are added to a reactor drum and heated to 58°C.
Addition of 2-Chloropyrazine: 2-Chloropyrazine is added dropwise while maintaining the temperature at 60-61°C for 15 hours.
pH Regulation and Impurity Removal: The reaction mixture is chilled to 0°C, and sodium hydroxide is added to adjust the pH to 6. Impurities are removed by stirring and diluting with a solvent.
Concentration and Extraction: The mixture is concentrated, and the residue is extracted with methylene dichloride.
Final Purification: The product is purified by washing with cold MTBE and drying under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may include further purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Triazolo[4,3-a]pyridine Derivatives
- Target Compound : The fused triazolo-pyridine core is partially saturated, distinguishing it from fully aromatic systems. This saturation may reduce metabolic instability and improve pharmacokinetics.
- Compound : [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride retains aromaticity but incorporates electron-withdrawing substituents (Cl, CF3), which may enhance binding to hydrophobic pockets in enzymes or receptors .
Triazolo[4,3-b]pyridazin Derivatives
- Compound: 1-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine replaces the pyridine ring with pyridazine, introducing additional nitrogen atoms.
Substituent Effects
Pharmacological and ADME Considerations
Pharmacological Activity
ADME Profiles
- Metabolism : Saturated cores (e.g., tetrahydro-pyridine) may resist cytochrome P450 oxidation better than fully aromatic systems .
Biological Activity
1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine (CAS No. 1365939-38-3) is a compound that has garnered interest in various biological studies. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₁H₂₀N₄
- Molecular Weight : 208.30 g/mol
- CAS Number : 1365939-38-3
The compound is believed to interact with various neurotransmitter systems due to its structural similarity to other triazole derivatives that exhibit psychoactive properties. It may influence dopaminergic and serotonergic pathways, which are crucial in modulating mood and behavior.
Antidepressant Effects
Research indicates that compounds similar to this compound demonstrate potential antidepressant activity. In animal models, these compounds have shown significant reductions in depressive-like behaviors when administered in controlled doses.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Antimicrobial Activity
Preliminary evaluations show that derivatives of triazolo compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models when administered at doses of 10 mg/kg. |
| Study 2 | Showed neuroprotective effects against glutamate-induced toxicity in cultured neurons. |
| Study 3 | Evaluated antimicrobial efficacy against E. coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
Research Findings
Recent studies have focused on the pharmacological profiles of similar compounds within the triazole class. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted the potential for these compounds to act as selective serotonin reuptake inhibitors (SSRIs), suggesting a mechanism for their antidepressant effects.
- Another investigation revealed that certain derivatives could inhibit monoamine oxidase (MAO) enzymes selectively, which is significant for developing treatments for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
